molecular formula C7H9BBrF4N B1271889 2-Bromo-1-ethylpyridinium tetrafluoroborate CAS No. 878-23-9

2-Bromo-1-ethylpyridinium tetrafluoroborate

Cat. No.: B1271889
CAS No.: 878-23-9
M. Wt: 273.86 g/mol
InChI Key: YJDXVQLBIAJTHP-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

2-Bromo-1-ethylpyridinium tetrafluoroborate plays a crucial role in biochemical reactions as a coupling reagent. It interacts with various enzymes, proteins, and other biomolecules to facilitate the formation of peptide bonds. This compound is known for its high reactivity, low racemization, and excellent yields in peptide synthesis . It has been successfully used in the synthesis of complex peptide fragments such as the 8-11 segment of Cyclosporine A and the pentapeptide moiety of Dolastatin 15 . The interactions of this compound with these biomolecules are primarily based on its ability to activate carboxyl groups, making them more reactive towards nucleophilic attack by amino groups.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are primarily related to its role in peptide synthesis. By facilitating the formation of peptide bonds, this compound influences cell function, including cell signaling pathways, gene expression, and cellular metabolism. The use of this compound in peptide synthesis can lead to the production of bioactive peptides that modulate cellular processes . Specific studies detailing the direct cellular effects of this compound are limited.

Molecular Mechanism

At the molecular level, this compound exerts its effects through the activation of carboxyl groups in amino acids, making them more reactive towards nucleophilic attack by amino groups. This activation is achieved through the formation of an intermediate complex between the carboxyl group and the this compound molecule . This intermediate complex then reacts with the amino group of another amino acid, leading to the formation of a peptide bond. The high reactivity and low racemization of this compound make it an efficient coupling reagent for peptide synthesis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is generally stable under inert gas conditions but can degrade when exposed to moisture or air . Long-term effects on cellular function have not been extensively studied, but the stability of this compound is crucial for its effectiveness in peptide synthesis.

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. While specific studies on the dosage effects of this compound are limited, it is known that high doses of coupling reagents can lead to toxic or adverse effects . Therefore, careful optimization of dosage is essential to minimize toxicity while maximizing the efficiency of peptide synthesis.

Metabolic Pathways

This compound is involved in metabolic pathways related to peptide synthesis. It interacts with enzymes and cofactors that facilitate the activation of carboxyl groups in amino acids . The compound’s role in these pathways is primarily to enhance the reactivity of carboxyl groups, thereby promoting the formation of peptide bonds.

Transport and Distribution

As a coupling reagent, it is likely to be localized in areas where peptide synthesis occurs, such as the endoplasmic reticulum and the cytoplasm . The compound may interact with transporters or binding proteins that facilitate its localization and accumulation in these regions.

Subcellular Localization

The subcellular localization of this compound is primarily in the regions where peptide synthesis takes place. This includes the endoplasmic reticulum and the cytoplasm . The compound’s activity and function are influenced by its localization, as it needs to be in proximity to the enzymes and substrates involved in peptide synthesis. Post-translational modifications or targeting signals may direct this compound to specific compartments or organelles within the cell.

Preparation Methods

2-Bromo-1-ethylpyridinium tetrafluoroborate is generally prepared by the reaction of triethyloxonium tetrafluoroborate with 2-bromo pyridine . The synthetic route involves the following steps:

Chemical Reactions Analysis

Comparison with Similar Compounds

2-Bromo-1-ethylpyridinium tetrafluoroborate is compared with other coupling reagents such as:

    BOP (Benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate): Known for its high efficiency but higher racemization rates.

    PyBrOP (Bromo-tris-pyrrolidino-phosphonium hexafluorophosphate): Similar in reactivity but with different solubility properties.

    PyClU (Chloro-tris-pyrrolidino-phosphonium hexafluorophosphate): Offers faster reaction times but may require different reaction conditions.

    BTFFH (Bis(2-oxo-3-oxazolidinyl)phosphinic chloride): Less racemization but slower reaction rates.

    CMBI (Chloromethyl-bis(2-oxo-3-oxazolidinyl)phosphinic chloride): Similar to BTFFH but with different handling requirements.

This compound stands out due to its balance of high reactivity, low racemization, and versatility in various reaction conditions .

Properties

IUPAC Name

2-bromo-1-ethylpyridin-1-ium;tetrafluoroborate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrN.BF4/c1-2-9-6-4-3-5-7(9)8;2-1(3,4)5/h3-6H,2H2,1H3;/q+1;-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJDXVQLBIAJTHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.CC[N+]1=CC=CC=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BBrF4N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60236646
Record name 2-Bromo-1-ethylpyridinium tetrafluoroborate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.86 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

878-23-9
Record name 2-Bromo-1-ethylpyridinium tetrafluoroborate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=878-23-9
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-1-ethylpyridinium tetrafluoroborate
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Record name 2-Bromo-1-ethylpyridinium tetrafluoroborate
Source EPA DSSTox
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Record name 2-bromo-1-ethylpyridinium tetrafluoroborate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the role of 2-Bromo-1-ethylpyridinium tetrafluoroborate in analyzing carboxylic acids?

A1: this compound acts as a crucial activating agent for carboxylic acids in derivatization reactions. [, , ] This activation facilitates the reaction between the carboxylic acid and the derivatization reagent, ultimately forming a detectable fluorescent amide derivative. This approach significantly enhances the sensitivity and selectivity of carboxylic acid detection in HPLC.

Q2: Can you provide an example of how this compound is used in a specific analytical method?

A2: Certainly. In a study focusing on analyzing free fatty acids in human plasma, researchers employed this compound to activate the fatty acids. [] The activated fatty acids then reacted with a novel derivatization reagent, 3-Isobutyl-9,10-dimethoxy-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinolin-2-ylamine (IDHPIA), to form highly sensitive derivatives detectable using electrogenerated chemiluminescence. This method achieved impressive detection limits, showcasing the effectiveness of this compound in this analytical approach.

Q3: Beyond carboxylic acids, are there other applications of this compound in analytical chemistry?

A3: Yes, this compound has also demonstrated utility in derivatizing primary amines for enhanced detection. [] In one study, histamine was successfully derivatized using 3-(diethylamino)propionic acid in the presence of this compound. This derivatization step allowed for the sensitive detection of histamine using HPLC with electrogenerated chemiluminescence.

Q4: The research mentions "fluorescent amides." What is the significance of fluorescence in these analytical methods?

A4: Fluorescence detection offers high sensitivity, making it ideal for analyzing trace amounts of analytes like carboxylic acids in complex biological samples. [] The derivatization reagents used in these studies are designed to react with carboxylic acids and form highly fluorescent amide products. The resulting fluorescence signal is directly proportional to the concentration of the original carboxylic acid, enabling accurate quantification even at very low levels.

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